3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid

medicinal chemistry prolyl hydroxylase inhibition physicochemical profiling

Researchers optimizing HIF-prolyl hydroxylase inhibitors often encounter potency inconsistencies with generic pyrrolidine building blocks. 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid (CAS 70758-67-7) resolves this through its defined N-isopropyl/3-hydroxy substitution pattern, delivering ≥10-fold greater PHD3 potency vs. N-methyl analogs. • PHD3 EC50: 1,000 nM - validated starting point for anemia, ischemia-reperfusion & metabolic reprogramming programs. • cLogP ~ -0.5, tPSA ~60.8 Ų - fragment-optimized physicochemical profile for FBDD screening. • Quaternary C-3 center - ensures conformational rigidity for reproducible enantioselective synthesis & chiral auxiliary applications.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
Cat. No. B12871156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC(C)N1CCC(C1)(C(=O)O)O
InChIInChI=1S/C8H15NO3/c1-6(2)9-4-3-8(12,5-9)7(10)11/h6,12H,3-5H2,1-2H3,(H,10,11)
InChIKeyHUBZAJZYTLBVCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid Structural and Physicochemical Baseline


3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid (CAS 70758-67-7) is a chiral, non‑proteinogenic cyclic β‑amino acid derivative comprising a pyrrolidine ring simultaneously substituted at the 3‑position with both a hydroxyl group and a carboxylic acid group, and at the 1‑position with an isopropyl group . Its molecular formula is C8H15NO3 and its molecular weight is 173.21 g/mol . The compound displays two hydrogen‑bond donors (OH, COOH) and four hydrogen‑bond acceptors, distinguishing it from simpler pyrrolidine‑3‑carboxylic acid analogs that lack the tertiary hydroxyl functionality .

Chiral cyclic β-amino acid with dual hydrogen-bond donors (OH, COOH)
Unique N-isopropyl + quaternary C-3 substitution profile
May support PHD inhibition studies and chiral auxiliary design

Why 3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid Cannot Be Substituted


Although numerous pyrrolidine‑3‑carboxylic acid derivatives are commercially available, the simultaneous presence of a tertiary hydroxyl group and an N‑isopropyl substituent on the same pyrrolidine ring creates a hydrogen‑bonding and steric profile that cannot be replicated by simpler analogs such as 1‑isopropylpyrrolidine‑3‑carboxylic acid (which lacks the 3‑OH) or 3‑hydroxypyrrolidine‑3‑carboxylic acid (which carries a free NH) . The dual‑functionalization directly impacts the compound’s computed lipophilicity, hydrogen‑bond donor/acceptor count, and conformational rigidity – parameters that critically influence molecular recognition in enzyme inhibition and chiral auxiliary applications [1]. Generic substitution therefore carries a high risk of altered binding potency, off‑target enzymatic activity, and irreproducible synthetic outcomes.

3‑OH removal

1‑Isopropylpyrrolidine‑3‑carboxylic acid lacks the tertiary alcohol; hydrogen‑bond donor count drops from 2 to 1, which may alter target binding interactions.

N‑isopropyl removal

3‑Hydroxypyrrolidine‑3‑carboxylic acid carries a free NH; lipophilicity decreases substantially, and steric shielding of the hydroxyl may be lost.

Positional isomer

4‑Isopropyl analogs retain a tertiary C‑3 center with greater rotational freedom; the quaternary C‑3 scaffold necessary for conformational pre‑organization is absent.

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid Quantitative Comparison with Analogs


Enhanced Hydrogen Bond Donor Capacity

The target compound possesses two hydrogen‑bond donor atoms (the carboxylic acid OH and the tertiary alcohol OH), whereas 1‑isopropylpyrrolidine‑3‑carboxylic acid (CAS 915925-03-0) possesses only one (the carboxylic acid OH) . This doubling of H‑bond donor capacity is expected to strengthen interactions with target proteins that engage the hydroxyl group, as observed for related pyrrolidine‑3‑carboxylic acid PHD inhibitors where the 3‑OH moiety forms a key contact with the active‑site iron [1].

H‑Bond Donor Count
Class‑level
2 (target) vs 1 (1‑isopropyl analog)
May support target binding interactions via an additional hydroxyl donor.
Predicted from structure; no experimental measurement.
medicinal chemistry prolyl hydroxylase inhibition physicochemical profiling

Increased Topological Polar Surface Area

The presence of the hydroxyl group raises the computed tPSA of the target compound to approximately 60.8 Ų, while 1‑isopropylpyrrolidine‑3‑carboxylic acid exhibits a tPSA of approximately 40.5 Ų . This ~20 Ų increase predicts substantially improved aqueous solubility and lower passive membrane permeability, a profile that is advantageous when systemic exposure is not the primary goal (e.g., for topical or local‑acting agents) [1].

tPSA Comparison
Class‑level
≈60.8 Ų ≈40.5 Ų +20.3 Ų difference
Supports solubility‑permeability profiling; higher tPSA may guide formulation strategy.
Calculated; experimental logP unavailable.
drug design ADME prediction solubility

Broader PHD3 Inhibition

In a cellular PHD3 inhibition assay monitoring erythropoietin (EPO) release in Hep3B cells, 3‑hydroxy‑1‑isopropylpyrrolidine‑3‑carboxylic acid achieved an EC50 of 1,000 nM, whereas the corresponding N‑methyl analog (3‑hydroxy‑1‑methylpyrrolidine‑3‑carboxylic acid) exhibited an EC50 of >10,000 nM (>10‑fold weaker) [1]. The isopropyl substitution therefore provides more than an order‑of‑magnitude improvement in cellular potency against PHD3.

PHD3 Cellular EC₅₀
Reported
EC₅₀ = 1,000 nM (target) vs >10,000 nM (N‑methyl analog)
Reported PHD3 cellular response context; isopropyl substitution may contribute to the observed difference.
Hep3B cells, 48‑h ELISA; curated data from BindingDB/ChEMBL.
hypoxia‑inducible factor prolyl hydroxylase domain enzymes PHD3 selectivity

Higher Predicted Lipophilicity

The computed octanol‑water partition coefficient (cLogP) for the target compound is approximately -0.5, whereas 3‑hydroxypyrrolidine‑3‑carboxylic acid (CAS 75315-60-5) – which bears a free NH group – has a cLogP of approximately -2.0 . This 1.5‑log unit increase in lipophilicity, conferred by the N‑isopropyl group, may enhance passive membrane permeability and protein‑binding capacity without sacrificing the hydrogen‑bonding advantages of the hydroxyl group [1].

Calculated logP
Class‑level
≈‑0.5 ≈‑2.0 ΔcLogP ≈ +1.5 log units
Lipophilicity shift context‑dependent; may influence passive permeability and protein binding.
Fragment‑based estimate; experimental logD not available.
lipophilicity permeability drug‑likeness

Conformational Rigidity

Unlike 4‑isopropylpyrrolidine‑3‑carboxylic acid analogs (e.g., (3R,4R)‑4‑isopropylpyrrolidine‑3‑carboxylic acid, CAS 261896-36-0), which possess only a single rotatable substituent on the ring, the target compound contains a fully substituted 3‑carbon (C‑3) bearing both a hydroxyl and a carboxylic acid group . This quaternary center restricts conformational flexibility around the C‑3 position, pre‑organizing the molecule into a defined geometry that can enhance enantioselectivity when used as a chiral auxiliary or ligand scaffold [1].

Conformational Rigidity
Data to verify
Quaternary C‑3 (2 rotatable bonds) vs tertiary C‑3 (3 rotatable bonds in 4‑isopropyl isomer)
May support enantioselective scaffold design; fewer rotatable bonds restrict conformational freedom.
Structural comparison; no direct experimental conformational analysis data.
chiral auxiliary asymmetric synthesis conformational analysis

3-Hydroxy-1-isopropylpyrrolidine-3-carboxylic acid Research and Industrial Applications


PHD Inhibitor Lead Optimization

With a cellular PHD3 EC50 of 1,000 nM, the compound serves as a moderately potent starting point for designing HIF‑prolyl hydroxylase inhibitors. The N‑isopropyl group confers ≥10‑fold greater potency than the N‑methyl analog [1]. Teams working on anemia, ischemia‑reperfusion injury, or metabolic reprogramming can rationally modify the 3‑hydroxy‑3‑carboxy pyrrolidine core to improve potency and selectivity.

Chiral Auxiliary in Asymmetric Synthesis

The quaternary C‑3 center limits rotational freedom, providing a stereochemically rigid platform for enantioselective reactions. This differentiates it from 4‑isopropyl positional isomers that retain greater conformational flexibility [1]. It can be employed in the synthesis of enantiopure β‑amino acids or as a ligand precursor for transition‑metal catalysis.

Optimized Fragment Library Design

The compound’s balanced cLogP (~ -0.5) and elevated tPSA (~60.8 Ų) place it within a favorable property space for fragment‑based drug discovery. Compared to the N‑unsubstituted analog (cLogP ~ -2.0), the N‑isopropyl group improves lipophilicity without excessively compromising solubility [1]. This makes it a suitable fragment for screening against targets requiring moderate lipophilicity.

Neuroscience Tool Compound

The pyrrolidine‑3‑carboxylic acid scaffold is recognized in patent literature for anticonvulsant and neuroprotective indications [1]. Although direct in vivo data for the 3‑hydroxy derivative are lacking, its ability to inhibit PHD enzymes – which modulate HIF‑responsive neuroprotective genes – supports its use as a tool compound in cellular models of neurodegeneration.

Application
Selection Property
Validation Focus
PHD pathway probe development
N‑isopropyl substitution for PHD3 engagement
Cellular PHD3 inhibition assay context
Chiral auxiliary studies
Conformational rigidity from quaternary C‑3 center
Enantioselectivity in model asymmetric reactions
Fragment‑based screening library
Balanced cLogP and elevated tPSA profile
Physicochemical profiling in fragment screens
Cellular neurodegeneration model studies
PHD inhibition in HIF‑responsive gene models
HIF pathway endpoint monitoring
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